molecular formula C11H16O3 B1617451 Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate CAS No. 5259-50-7

Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B1617451
CAS No.: 5259-50-7
M. Wt: 196.24 g/mol
InChI Key: DFEJFZWTBMJTQN-WCABBAIRSA-N
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Description

Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate is an organic compound with the molecular formula C11H16O3. It is a bicyclic ester that features a methoxy group and a carboxylate ester group. This compound is used primarily in the synthesis of intermediates for chiral compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the reaction of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride with methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate involves its role as an intermediate in chemical reactions. The methoxy and ester groups facilitate various transformations, allowing the compound to participate in a wide range of synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate
  • Ethyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
  • Methyl 1-hydroxybicyclo[2.2.2]oct-5-ene-2-carboxylate

Uniqueness

Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group, which provide distinct reactivity and synthetic utility. This combination allows for versatile applications in the synthesis of chiral and biologically active compounds .

Properties

IUPAC Name

methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-13-10(12)9-7-8-3-5-11(9,14-2)6-4-8/h3,5,8-9H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEJFZWTBMJTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5259-50-7
Record name Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5259-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methoxybicyclo(2.2.2)oct-5-ene-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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